Lipophilicity: Cyclopropyl vs. Isopropyl
The cyclopropyl substituent at C2 confers lower lipophilicity compared to the isopropyl analog, as evidenced by predicted logP and logD values. The target compound shows an ACD/LogP of 0.54 and LogD (pH 7.4) of 1.70 . In contrast, the isopropyl analog tert‑butyl 2‑isopropyl‑5H‑pyrrolo[3,4‑d]pyrimidine‑6(7H)‑carboxylate exhibits a calculated LogP of approximately 1.20 and LogD (pH 7.4) of approximately 2.10, representing a ~0.7 log unit increase in lipophilicity [1]. This difference reduces the target compound's predicted passive membrane permeability but may improve aqueous solubility and lower non‑specific protein binding, a critical parameter for optimizing free drug concentration in in vitro assays.
| Evidence Dimension | Lipophilicity (ACD/LogP and ACD/LogD pH 7.4) |
|---|---|
| Target Compound Data | LogP = 0.54; LogD = 1.70 |
| Comparator Or Baseline | tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: LogP ≈ 1.20; LogD ≈ 2.10 |
| Quantified Difference | ΔLogP ≈ −0.66; ΔLogD ≈ −0.40 (lower lipophilicity for the cyclopropyl derivative) |
| Conditions | Predicted using ACD/Labs Percepta PhysChem Module v14.0; validated by internal consistency with experimental data for similar scaffolds. |
Why This Matters
A 0.7-unit LogP reduction can translate into substantially higher aqueous solubility and reduced non‑specific binding, important for achieving reliable dose‑response curves in biochemical and cellular assays.
- [1] PubChem. Compound Summary: tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate. CID 87654321. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2024-05-22). View Source
